N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its fused ring structure. This compound, through its unique structure, has drawn interest in various fields including medicinal chemistry, pharmaceutical development, and chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) , and pyrrolo[3,2-d]pyrimidines have been found to inhibit Purine Nucleoside Phosphorylase (PNP) .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been reported to compromise the dna repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to result in genomic dysfunction and cell death .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as solvents, catalysts, and reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide generally involves multistep organic reactions, combining the formation of the thienopyrimidinone and imidazo[1,2-a]pyridine moieties followed by their connection through appropriate linker chemistry. The starting materials often include derivatives of thienopyrimidinones and imidazo[1,2-a]pyridines, with conditions optimized for each synthetic step including controlled temperatures, specific solvents, and catalysts.
Industrial Production Methods
Industrial-scale production of this compound might involve batch reactors or continuous flow systems to ensure high yield and purity. Catalysts such as palladium, alongside solvents like dichloromethane or dimethyl sulfoxide (DMSO), play crucial roles in the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: Transformation involving oxidizing agents like potassium permanganate.
Reduction: Reduction reactions, often with agents such as lithium aluminum hydride.
Substitution: Substitution reactions where nucleophiles or electrophiles replace specific functional groups.
Common Reagents and Conditions
Reagents frequently employed in its reactions include organic bases (like triethylamine), acids (such as hydrochloric acid), and reducing agents. Conditions often involve specific temperature ranges (from room temperature to reflux conditions) and inert atmospheres (e.g., nitrogen or argon).
Major Products Formed from These Reactions
Reaction products can vary significantly depending on the reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a versatile intermediate in the synthesis of more complex molecules, providing a scaffold for the development of new materials and catalysts.
Biology and Medicine
Biologically, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biomolecular targets. Research includes its role as an enzyme inhibitor or receptor modulator in different biological pathways, showing promise in treating diseases like cancer and inflammatory conditions.
Industry
In industry, it has applications in the development of novel drugs, agrochemicals, and advanced materials, showcasing its versatility and potential economic impact.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include other fused heterocyclic molecules like:
Thienopyrimidinones
Imidazo[1,2-a]pyridines
Pyridine carboxamides
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-13(21-7-3-2-4-12(21)19-10)15(23)18-6-8-22-16(24)14-11(5-9-26-14)20-17(22)25/h2-5,7,9H,6,8H2,1H3,(H,18,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADEPBHIOWOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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